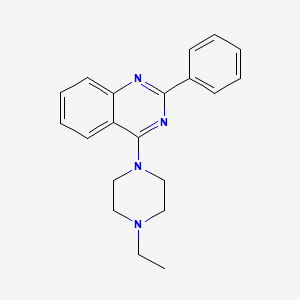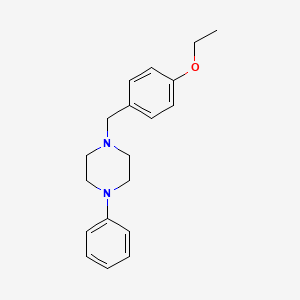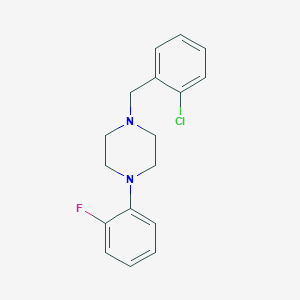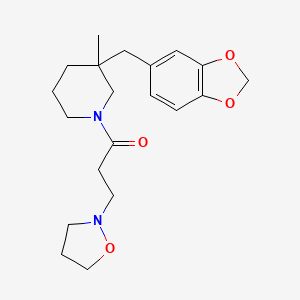![molecular formula C19H19FN2O B5622416 3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5622416.png)
3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a fluorinated quinolinol derivative, a category known for its diverse biological activities and chemical properties. This particular molecule, due to its unique structural features, including a fluorine atom and a benzyl(methyl)amino)methyl group attached to the quinoline core, is of interest for various chemical and biological studies.
Synthesis Analysis
The synthesis of fluorinated quinolinones and their derivatives, including compounds similar to 3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol, often involves complex reactions that introduce fluorine and other substituents into the quinoline nucleus. Innovative, efficient, and environmentally friendly methods for synthesizing such compounds include one-pot biocatalytic processes and reactions in alternative solvents like lemon juice (Petronijevic, et al., 2017).
Molecular Structure Analysis
The molecular structure of fluorinated quinolinol derivatives is characterized by the presence of a quinoline core, substituted with various groups that influence its chemical behavior and biological activity. Crystal structure determination and analysis play a crucial role in understanding the intermolecular interactions and molecular geometry, which are critical for the compound's reactivity and function (Vaksler, et al., 2023).
Chemical Reactions and Properties
Fluorinated quinolinols participate in a variety of chemical reactions, leveraging the reactivity of the fluorine atom and the nucleophilic sites on the quinoline nucleus. These compounds can undergo nucleophilic substitution, addition reactions, and serve as key intermediates in the synthesis of more complex heterocyclic compounds. The presence of fluorine significantly affects the compound's electronic properties and reactivity (Smith, et al., 1996).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and the nature of its substituents. These properties are essential for determining the compound's suitability for various applications and its behavior in different environments.
Chemical Properties Analysis
This compound's chemical properties, including acidity, basicity, and photophysical behavior, are determined by its structural elements. The fluorine atom, in particular, imparts unique electronic characteristics that can enhance the compound's stability, reactivity towards nucleophiles, and potential for forming hydrogen bonds. Studies on similar fluorinated heterocyclic compounds highlight the impact of substitution patterns on their chemical behavior and interactions with biological targets (Gao, et al., 2007).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities, particularly in relation to its potential inhibitory effects on acetylcholinesterase and beta-amyloid aggregation . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
Propiedades
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-6-fluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-13-17(12-22(2)11-14-6-4-3-5-7-14)19(23)16-10-15(20)8-9-18(16)21-13/h3-10H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZADZIYSRIIIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622335.png)


![8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline](/img/structure/B5622352.png)
![1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622362.png)




![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-phenylethanone](/img/structure/B5622409.png)

![2-[(2-methoxyphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B5622423.png)
![9-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622427.png)
![(2-methoxyphenyl)[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5622443.png)